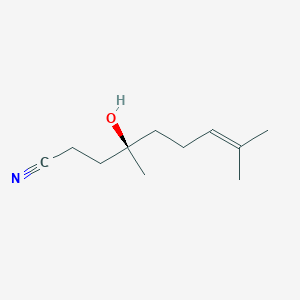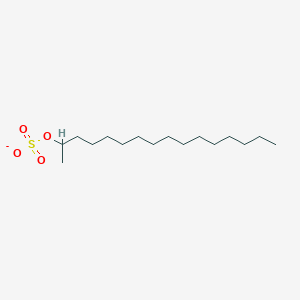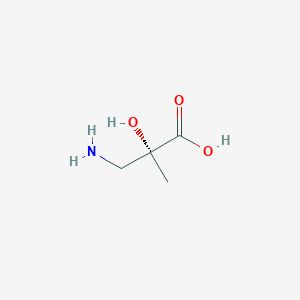
6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a thioxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one typically involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization with phenyl isocyanate. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and the process is usually carried out under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and phenyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazines depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It inhibits the activity of specific enzymes, leading to reduced inflammation and tumor growth.
Comparación Con Compuestos Similares
- 6-Chloro-3-phenyl-2H-benzo[1,3]oxazine-2,4(3H)-dione
- 6-Chloro-3-phenyl-2H-benzo[1,3]oxazine-2,4(3H)-thione
- 6-Chloro-3-phenyl-2H-benzo[1,3]oxazine-2,4(3H)-one
Uniqueness: 6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one stands out due to its thioxo group, which imparts unique chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
306963-86-0 |
|---|---|
Fórmula molecular |
C14H8ClNO2S |
Peso molecular |
289.7 g/mol |
Nombre IUPAC |
6-chloro-3-phenyl-4-sulfanylidene-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C14H8ClNO2S/c15-9-6-7-12-11(8-9)13(19)16(14(17)18-12)10-4-2-1-3-5-10/h1-8H |
Clave InChI |
SSWVFFWGYWFKKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=S)C3=C(C=CC(=C3)Cl)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)







![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]borane](/img/structure/B12567349.png)
![N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12567350.png)
